molecular formula C16H18N2O4 B2727862 Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-74-2

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2727862
CAS No.: 886951-74-2
M. Wt: 302.33
InChI Key: UAUNSLVULHLEAR-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the pyridazine family, which is known for its diverse biological activities and potential therapeutic uses.

Properties

IUPAC Name

ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-21-13-10-14(19)18(12-9-7-6-8-11(12)3)17-15(13)16(20)22-5-2/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNSLVULHLEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-ethoxyacetoacetate with 2-methylphenylhydrazine, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-ethoxy-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate
  • Ethyl 4-ethoxy-1-(2-bromophenyl)-6-oxopyridazine-3-carboxylate
  • Ethyl 4-ethoxy-1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylate

Uniqueness

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methyl group on the phenyl ring can lead to different steric and electronic effects compared to its analogs, potentially resulting in distinct properties and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • Dihydropyridazine ring : A core structure associated with various biological activities.
  • Carboxylate moiety : Implicated in interaction with biological targets.

The molecular formula is C14H17N3O3C_{14}H_{17}N_{3}O_{3}, and its molecular weight is approximately 273.30 g/mol.

Antimicrobial Activity

Several studies have demonstrated that dihydropyridazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antioxidant Activity

The compound's antioxidant potential has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that it exhibits moderate antioxidant activity:

Assay TypeIC50 Value (µg/mL)
DPPH50
ABTS45

This activity is attributed to the presence of electron-donating groups in its structure, which can neutralize free radicals.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in macrophage cell lines treated with the compound.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a lead compound for antibiotic development .
  • In Vivo Anti-inflammatory Study : An experimental model of arthritis was used to assess the anti-inflammatory effects of the compound. Treatment with this compound resulted in decreased paw swelling and lower levels of inflammatory markers in serum .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to inflammation or oxidative stress response.

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